

Spectroscopic Profile of 2-Chloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyrimidine

Cat. No.: B141910

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloropyrimidine**, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for **2-Chloropyrimidine** is $C_4H_3ClN_2$ with a molecular weight of 114.53 g/mol. [1] The spectroscopic data presented below has been aggregated from various spectral databases and is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The 1H and ^{13}C NMR spectra of **2-Chloropyrimidine** provide characteristic signals for its proton and carbon environments.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.65	Doublet	4.8	H-4, H-6
7.25	Triplet	4.8	H-5

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
160.8	C-2
158.0	C-4, C-6
120.2	C-5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chloropyrimidine** exhibits characteristic absorption bands corresponding to its aromatic and C-Cl bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Weak	C-H stretch (aromatic)
1560	Strong	C=N stretch
1540	Strong	C=C stretch (aromatic)
1390	Strong	C-H in-plane bend
1180	Strong	C-H in-plane bend
800	Strong	C-H out-of-plane bend
730	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Chloropyrimidine** shows a distinct molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z	Relative Abundance (%)	Assignment
116	32.6	$[M+2]^+$ (with ^{37}Cl)
114	100	$[M]^+$ (with ^{35}Cl)
88	10	$[M-\text{CN}]^+$
79	55	$[M-\text{Cl}]^+$
52	45	$[\text{C}_3\text{H}_2\text{N}]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- A solid sample of **2-Chloropyrimidine** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is accurately weighed.
- The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ^1H NMR).

- For ^1H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.
- The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of finely ground **2-Chloropyrimidine** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion of the sample in the KBr matrix.
- The powdered mixture is transferred to a pellet-forming die.
- A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

- A background spectrum of a pure KBr pellet is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The spectrum is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

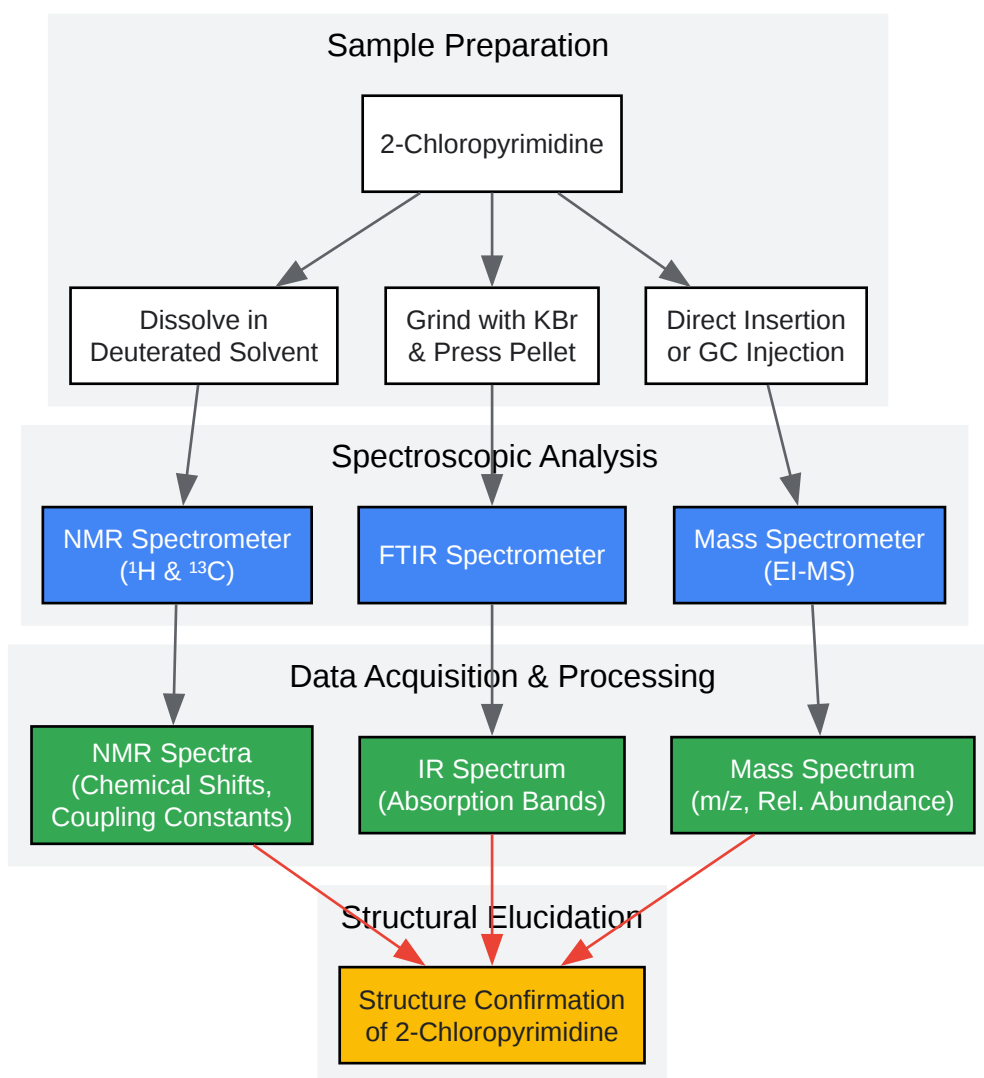
- A small amount of the **2-Chloropyrimidine** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion at a specific m/z value.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Chloropyrimidine**.



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Caption: Workflow for Spectroscopic Analysis of **2-Chloropyrimidine**.

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References

- 1. Pyrimidine, 2-chloro- [webbook.nist.gov]

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